molecular formula C19H16ClN3O4S B2421063 (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-94-2

(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2421063
CAS No.: 851950-94-2
M. Wt: 417.86
InChI Key: VATYTOFNKOWLQD-HYXAFXHYSA-N
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Description

(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a heterocyclic aromatic structure, and includes functional groups such as an ethyl ester, an amide, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core. One common approach is to start with a suitable precursor containing the thieno[3,4-d]pyridazine skeleton and then introduce the but-2-enamido and chlorophenyl groups through a series of reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow chemistry to improve reaction efficiency and reduce waste. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethyl ester group can be oxidized to form a carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen atoms or reduce double bonds.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with a base to deprotonate the nucleophile.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Reduced forms of the compound, potentially with fewer double bonds or oxygen atoms.

  • Substitution: : Substituted derivatives where the chlorophenyl group is replaced by other functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other thieno[3,4-d]pyridazine derivatives, which may have similar structures but different substituents. The presence of the but-2-enamido and chlorophenyl groups makes this compound unique and may confer distinct properties compared to other similar compounds.

List of Similar Compounds

  • (Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • (Z)-ethyl 5-(but-2-enamido)-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • (Z)-ethyl 5-(but-2-enamido)-3-(4-nitrophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

This detailed overview provides a comprehensive understanding of (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, from its synthesis to its potential applications and mechanisms of action

Properties

IUPAC Name

ethyl 5-[[(Z)-but-2-enoyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h3,5-10H,4H2,1-2H3,(H,21,24)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYTOFNKOWLQD-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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